molecular formula C11H15N3O B018492 1-Benzyl-4-nitrosopiperazine CAS No. 40675-45-4

1-Benzyl-4-nitrosopiperazine

Cat. No.: B018492
CAS No.: 40675-45-4
M. Wt: 205.26 g/mol
InChI Key: PZNHQMMDZKTYDZ-UHFFFAOYSA-N
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Safety and Hazards

1-Benzyl-4-nitrosopiperazine is related to nitrosamines, many of which are known carcinogens . When heated to decomposition, it may emit toxic fumes . Safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The presence of nitrosamine impurities in pharmaceutical products has raised safety concerns . Consequently, the development of efficient methods for the detection of these impurities, including 1-Benzyl-4-nitrosopiperazine, is an important objective . Future research may focus on understanding the formation of nitrosamines during the manufacturing process and developing strategies to control their presence .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-nitrosopiperazine can be synthesized through the nitrosation of 1-benzylpiperazine. The process involves the reaction of 1-benzylpiperazine with sodium nitrite in the presence of hydrochloric acid at low temperatures (around 0°C) . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and purification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety standards .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-nitrosopiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-nitrosopiperazine is unique due to its benzyl group, which influences its chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, making it more likely to interact with cellular membranes and biomolecules .

Properties

IUPAC Name

1-benzyl-4-nitrosopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNHQMMDZKTYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193661
Record name Piperazine, 1-benzyl-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40675-45-4
Record name Piperazine, 1-benzyl-4-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040675454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-benzyl-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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